molecular formula C14H9ClIN3 B2366090 7-chloro-N-(4-iodophenyl)quinazolin-4-amine CAS No. 477856-38-5

7-chloro-N-(4-iodophenyl)quinazolin-4-amine

Cat. No.: B2366090
CAS No.: 477856-38-5
M. Wt: 381.6
InChI Key: MWVVPGKGCDHOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(4-iodophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties. This particular compound features a quinazoline core with a chlorine atom at the 7th position and an iodine-substituted phenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroanthranilic acid and 4-iodoaniline.

    Condensation Reaction: 4-chloroanthranilic acid undergoes a condensation reaction with 4-iodoaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazoline core.

    Cyclization: The intermediate product is then cyclized under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

7-chloro-N-(4-iodophenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

7-chloro-N-(4-iodophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

7-chloro-N-(4-iodophenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVVPGKGCDHOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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